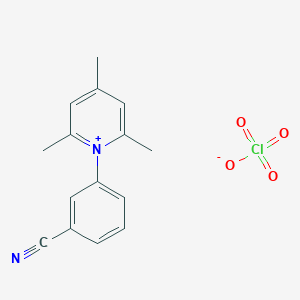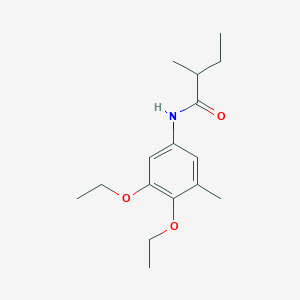
1,2,3-Benzenetriol, 4-(2-pyridinylazo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Benzenetriol, 4-(2-pyridinylazo)- is an organic compound that belongs to the class of benzenetriols It is characterized by the presence of three hydroxyl groups attached to a benzene ring and an azo group linked to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- typically involves the diazotization of 2-aminopyridine followed by coupling with 1,2,3-benzenetriol. The reaction conditions often include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Benzenetriol, 4-(2-pyridinylazo)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Alkylated or acylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,2,3-Benzenetriol, 4-(2-pyridinylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and azo linkage allow it to participate in redox reactions and form complexes with metal ions. These interactions can modulate enzyme activities, influence cellular signaling pathways, and affect various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Trihydroxybenzene (Pyrogallol): Similar structure but lacks the azo group.
1,3,5-Trihydroxybenzene (Phloroglucinol): Different hydroxyl group arrangement.
1,2,4-Trihydroxybenzene (Hydroxyquinol): Another isomer with different properties.
Uniqueness
1,2,3-Benzenetriol, 4-(2-pyridinylazo)- is unique due to the presence of both hydroxyl groups and an azo linkage, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form complexes with metal ions sets it apart from other benzenetriols.
Eigenschaften
CAS-Nummer |
91916-23-3 |
|---|---|
Molekularformel |
C11H9N3O3 |
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
4-(pyridin-2-yldiazenyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C11H9N3O3/c15-8-5-4-7(10(16)11(8)17)13-14-9-3-1-2-6-12-9/h1-6,15-17H |
InChI-Schlüssel |
FKUQMVUNPWIKOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)N=NC2=C(C(=C(C=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)


![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)

![Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate](/img/structure/B14369875.png)
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)

![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)



